4-(Dimethylamino)-2-(4-iodoanilino)nicotinonitrile
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Overview
Description
4-(Dimethylamino)-2-(4-iodoanilino)nicotinonitrile is an organic compound that features a nicotinonitrile core substituted with dimethylamino and iodoanilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-(4-iodoanilino)nicotinonitrile typically involves multi-step organic reactions. One common approach includes:
Starting Materials: 4-Iodoaniline and 2-chloronicotinonitrile.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalyst Optimization: Using more efficient catalysts to speed up the reaction.
Reaction Conditions: Adjusting temperature, pressure, and solvent to maximize yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2-(4-iodoanilino)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, e.g., azides or thiols.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Scientific Research Applications
4-(Dimethylamino)-2-(4-iodoanilino)nicotinonitrile has several applications in scientific research:
Medicinal Chemistry: Potential use as a precursor for drug development, particularly in targeting specific receptors or enzymes.
Material Science: Utilized in the synthesis of organic semiconductors or other advanced materials.
Biological Studies: Employed in studying biological pathways and interactions due to its unique structure.
Mechanism of Action
The mechanism of action for 4-(Dimethylamino)-2-(4-iodoanilino)nicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can enhance binding affinity, while the iodoanilino group can facilitate specific interactions. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodoaniline
- 4-Iodo-N,N-dimethylaniline
- N-[dimethylamino-(4-iodoanilino)phosphoryl]-4-iodoaniline
Uniqueness
4-(Dimethylamino)-2-(4-iodoanilino)nicotinonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(dimethylamino)-2-(4-iodoanilino)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN4/c1-19(2)13-7-8-17-14(12(13)9-16)18-11-5-3-10(15)4-6-11/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSBTKCFGGFLPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)NC2=CC=C(C=C2)I)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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